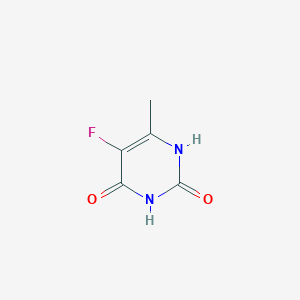

5-Fluoro-6-methyluracil

概要

説明

5-Fluoro-6-methyluracil is a fluorinated derivative of uracil, a pyrimidine nucleobase This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyluracil typically involves the fluorination of 6-methyluracil. One common method is the treatment of 6-methyluracil with elemental fluorine in acetic acid solutions. This reaction yields this compound and its derivatives . Another method involves the use of electrophilic fluorinating reagents such as Selectfluor™ in the presence of ionic liquids, which promotes efficient fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

化学反応の分析

Direct Fluorination of 6-Methyluracil

5-Fluoro-6-methyluracil is synthesized via direct fluorination of 6-methyluracil using elemental fluorine (F₂) in acidic or aqueous media:

- Procedure : A suspension of 6-methyluracil in water at 0–10°C is treated with a fluorine-nitrogen gas mixture (1:1 ratio) for 6 hours .

- Mechanism : Fluorine reacts via electrophilic addition at position 5, followed by elimination of HF to yield the aromatic product .

- Side Products : Competitive fluorination of the methyl group can produce 5-fluoro-6-fluoromethyluracil (up to 50% yield) .

Table 1: Fluorination Conditions and Outcomes

| Starting Material | Fluorination Agent | Solvent | Temp (°C) | Yield (%) | Key Product |

|---|---|---|---|---|---|

| 6-Methyluracil | F₂/N₂ (1:1) | H₂O | 0–10 | ~50 | This compound |

| 6-Methyluracil | F₂/AcOH | AcOH | 14 | 79.5 | 5-Fluoro-6-(trifluoroethoxy)uracil |

Nucleophilic Displacement

The methyl group at position 6 undergoes substitution under radical or nucleophilic conditions:

- Example : Treatment with iminopyrrolidine derivatives yields 5-fluoro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil, a potent thymidine phosphorylase inhibitor .

- Mechanism : Radical intermediates form via allylic C–H bond activation, enabling substitution at the methyl group .

Halogenation

Chlorination reactions are less common but can occur under specific conditions:

- Chlorine Gas Reaction : In acetic acid, this compound reacts with Cl₂ to form N-chlorinated intermediates, though ring-opening degradation is predominant .

Hydrolytic Resistance

The CH₃ group at position 6 enhances stability against hydrolysis:

- Alkaline Conditions : No degradation observed in 0.1 M NaOH after 24 hours at 25°C .

- Acidic Conditions : Stable in 1 M HCl at 80°C for 1 hour .

Table 2: Stability Profile of this compound

| Condition | Temp (°C) | Time (h) | Degradation (%) |

|---|---|---|---|

| 0.1 M NaOH | 25 | 24 | <5 |

| 1 M HCl | 80 | 1 | <10 |

| H₂O (neutral) | 25 | 24 | <2 |

Enzyme Inhibition

- Thymidine Phosphorylase (TP) : 5-Fluoro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil derivatives show IC₅₀ values of 0.1–1.2 μM, comparable to 5-chloro analogs .

- Mechanism : Competitive inhibition via binding to the active site, mimicking thymidine .

Metabolic Pathways

- Oxidation : The methyl group is resistant to cytochrome P450-mediated oxidation, enhancing metabolic stability .

Spectroscopic Data

科学的研究の応用

Medicinal Chemistry

Anticancer Applications

5-FMU is studied for its potential as an anticancer agent due to its ability to interfere with nucleic acid metabolism. The incorporation of the fluorine atom at the 5-position disrupts the function of enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects on cancer cells. Research has shown that 5-FMU can inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer drug .

Antiviral Applications

In addition to its anticancer properties, 5-FMU is being investigated for its antiviral activity. The compound's mechanism involves mimicking natural nucleobases, thereby interfering with viral replication processes. Studies have indicated that 5-FMU may exhibit effectiveness against specific viral infections, although more extensive clinical evaluations are needed .

Biological Studies

5-FMU serves as a valuable tool in biological research, particularly in studies focusing on the effects of fluorinated nucleobases on nucleic acid synthesis and function. Researchers utilize this compound to explore how modifications in nucleobases affect their interactions with enzymes and their overall biological activity. This research contributes to a deeper understanding of genetic processes and can inform the design of new therapeutic agents .

Industrial Applications

Beyond its medicinal uses, 5-FMU has potential industrial applications due to its unique chemical properties. It can be used in the synthesis of other fluorinated compounds that may have desirable characteristics for various applications, including materials science and chemical manufacturing .

Case Studies

-

In Vitro Evaluation of Antitumor Activity

A study evaluated the cytotoxic effects of 5-FMU on several cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an effective anticancer agent . -

Mechanistic Insights into Antiviral Activity

Research focused on the antiviral properties of 5-FMU demonstrated that it could inhibit viral replication by interfering with nucleic acid synthesis. This study highlighted the compound's potential role in developing antiviral therapies . -

Chemical Synthesis Studies

Investigations into the synthetic routes for producing 5-FMU revealed efficient methods involving fluorination techniques that could be scaled for industrial production. This aspect is crucial for its commercial viability as a pharmaceutical compound .

作用機序

The mechanism of action of 5-Fluoro-6-methyluracil involves its incorporation into nucleic acids, where it interferes with nucleoside metabolism. The fluorine atom at the 5-position disrupts the normal function of enzymes involved in DNA and RNA synthesis, leading to cytotoxicity and cell death . The compound can also inhibit thymidylate synthase, an enzyme critical for DNA synthesis, by forming a covalent complex with the enzyme and its cofactor .

類似化合物との比較

Similar Compounds

5-Fluorouracil: A widely used anticancer drug with a similar structure but without the methyl group at the 6-position.

6-Methyluracil: The parent compound without the fluorine atom at the 5-position.

5-Fluoro-1,3,6-trimethyluracil: A derivative with additional methyl groups.

Uniqueness

5-Fluoro-6-methyluracil is unique due to the presence of both a fluorine atom and a methyl group, which enhances its biological activity and stability compared to its analogs. The combination of these substituents allows for more effective inhibition of nucleic acid synthesis and greater resistance to metabolic degradation .

生物活性

5-Fluoro-6-methyluracil (5-FMU) is a fluorinated derivative of uracil, a pyrimidine nucleobase, which has garnered attention for its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. This article delves into the biological activity of 5-FMU, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the uracil structure. This unique configuration enhances its biological activity compared to other uracil derivatives.

The primary mechanism by which 5-FMU exerts its biological effects is through its incorporation into nucleic acids. The fluorine atom disrupts normal nucleoside metabolism, leading to:

- Inhibition of DNA and RNA synthesis : The compound interferes with enzymes responsible for nucleic acid synthesis, resulting in cytotoxicity and cell death.

- Substitution Reactions : The fluorine atom can be substituted under specific conditions, potentially leading to the formation of various derivatives with distinct biological activities .

Antiviral Activity

Research indicates that 5-FMU exhibits significant antiviral properties. It has been studied for its effectiveness against various viral infections by disrupting viral replication processes. For instance:

- Inhibition Studies : In vitro studies have demonstrated that 5-FMU can inhibit the growth of certain viruses by competing with natural pyrimidines for incorporation into viral RNA and DNA .

Anticancer Activity

5-FMU has shown promising results in cancer research:

- Cell Proliferation Inhibition : In studies involving L1210 mouse leukemia cells, 5-FMU exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a strong potential for use in cancer therapies .

- Mechanistic Insights : The mechanism involves the intracellular release of active metabolites that interfere with nucleotide metabolism, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-FMU, it is essential to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Fluorouracil (5-FU) | Lacks methyl group at C6 | Widely used anticancer drug |

| 6-Methyluracil | Parent compound | Limited activity |

| 5-Fluoro-1,3,6-trimethyluracil | Additional methyl groups | Enhanced stability and activity |

5-FMU stands out due to its combination of both fluorine and methyl substituents, which increases its stability and biological efficacy compared to its analogs.

Case Studies

- Antiviral Efficacy : A study evaluating various pyrimidine analogs found that 5-FMU significantly inhibited viral replication in cultured cells, demonstrating its potential as an antiviral agent against specific pathogens .

- Cytotoxicity in Cancer Cells : Research involving L1210 mouse leukemia cells indicated that treatment with 5-FMU led to a marked decrease in cell viability, reinforcing its role as a potential chemotherapeutic agent .

特性

IUPAC Name |

5-fluoro-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJAXFFVMSNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933278 | |

| Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-99-5 | |

| Record name | NSC33036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。